molecular formula C15H30N4O3 B2456427 N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235334-35-6

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B2456427
CAS RN: 1235334-35-6
M. Wt: 314.43
InChI Key: RGMIXDVIUAFGIR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide is a chemical compound used in scientific research. It is a piperidine derivative that has been synthesized for its potential applications in various fields of study. This compound is of interest due to its unique structure and potential biological activity.

Scientific Research Applications

Chemical Modification and Analgesic Activity

Research has shown that derivatives of N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide , such as N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) , are potent TRPV1 antagonists. These compounds have been explored for their analgesic activity, indicating their potential in alleviating chronic pain. However, modifications are often necessary to improve their pharmacological profile and minimize side effects like hyperthermia (Nie et al., 2020).

Key Intermediate in Drug Synthesis

The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, highlighting its importance in the pharmaceutical industry. This intermediate undergoes a series of reactions, including acylation, sulfonation, and substitution, demonstrating the compound's versatility in drug development processes (Wang et al., 2015).

Palladium-Catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, which are related to This compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process demonstrates the compound's utility in synthesizing carboxamides from iodoalkenes and iodoarene, offering a pathway to moderate to high yields of these products. The versatility in reaction conditions and outcomes emphasizes the compound's applicability in synthetic organic chemistry (Takács et al., 2014).

Optimization for Pharmacokinetic Profile

Further research on derivatives, such as benzimidazole derivatives, has focused on optimizing the pharmacokinetic profile while maintaining or enhancing the renin inhibitory activity. These modifications aim to improve oral bioavailability and efficacy in potential therapeutic applications, showcasing the adaptability of This compound derivatives in drug design and development (Tokuhara et al., 2018).

properties

IUPAC Name

N-tert-butyl-4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O3/c1-15(2,3)18-14(21)19-8-5-12(6-9-19)11-17-13(20)16-7-10-22-4/h12H,5-11H2,1-4H3,(H,18,21)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMIXDVIUAFGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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